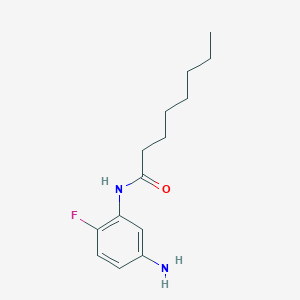![molecular formula C24H35NO2 B1389441 N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-isobutoxyaniline CAS No. 1040681-30-8](/img/structure/B1389441.png)
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-isobutoxyaniline
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-isobutoxyaniline involves several steps. One common method includes the reaction of 2-(sec-butyl)phenol with 1-bromo-2-butane to form 2-(sec-butyl)phenoxybutane. This intermediate is then reacted with 3-isobutoxyaniline under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-isobutoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or aniline groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-isobutoxyaniline has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-isobutoxyaniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-isobutoxyaniline can be compared with other similar compounds, such as:
- N-{2-[2-(tert-Butyl)phenoxy]butyl}-3-isobutoxyaniline
- N-{2-[2-(iso-Butyl)phenoxy]butyl}-3-isobutoxyaniline
These compounds share similar structures but differ in the substituents on the phenoxy or aniline groups. The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)butyl]-3-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-6-19(5)23-13-8-9-14-24(23)27-21(7-2)16-25-20-11-10-12-22(15-20)26-17-18(3)4/h8-15,18-19,21,25H,6-7,16-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXTVLGJKMOKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)CNC2=CC(=CC=C2)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1389359.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-4-(2-cyclohexylethoxy)aniline](/img/structure/B1389360.png)
![2-Chloro-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389361.png)

![2,5-Dichloro-N-[2-(2,5-dimethylphenoxy)-propyl]aniline](/img/structure/B1389366.png)
![2-Ethyl-6-methyl-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1389367.png)
![N-[4-(Tert-butyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389370.png)
![N-[4-(Heptyloxy)benzyl]-3-isobutoxyaniline](/img/structure/B1389371.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline](/img/structure/B1389372.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine](/img/structure/B1389374.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline](/img/structure/B1389375.png)
![N-[4-(Heptyloxy)benzyl]-2-methoxyaniline](/img/structure/B1389377.png)


